Home > Products > Screening Compounds P109956 > O-Desmethyl Tramadol Hydrochloride
O-Desmethyl Tramadol Hydrochloride - 148262-77-5

O-Desmethyl Tramadol Hydrochloride

Catalog Number: EVT-1482835
CAS Number: 148262-77-5
Molecular Formula: C₁₅H₂₄ClNO₂
Molecular Weight: 285.81
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

O-Desmethyl Tramadol Hydrochloride (M1) is a major active metabolite of the synthetic opioid analgesic, Tramadol Hydrochloride. [, , , , , , ] It plays a significant role in Tramadol's analgesic effects, demonstrating a higher affinity for μ-opioid receptors compared to the parent compound. [, , , , ] This characteristic makes M1 a crucial subject in research related to pain management and opioid pharmacology.

Tramadol Hydrochloride

Compound Description: Tramadol hydrochloride is a centrally acting synthetic opioid analgesic. It is a racemic mixture of two enantiomers, (+)-tramadol and (−)-tramadol. Tramadol hydrochloride itself has low affinity for μ-opioid receptors. Its analgesic effects are attributed to a combination of mechanisms, including weak agonism at μ-opioid receptors by tramadol and its metabolite O-desmethyltramadol, and inhibition of norepinephrine and serotonin reuptake. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

Relevance: Tramadol hydrochloride is the parent compound of O-desmethyl tramadol hydrochloride. O-desmethyl tramadol hydrochloride is formed by O-demethylation of tramadol hydrochloride. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

N-Desmethyl Tramadol

Compound Description: N-Desmethyl tramadol (M2) is an inactive metabolite of Tramadol. It is generated by N-demethylation of Tramadol. [, , , , , , , ]

Relevance: N-Desmethyl tramadol is structurally related to O-Desmethyl Tramadol Hydrochloride as they are both metabolites of tramadol hydrochloride. Both compounds arise from the demethylation of tramadol hydrochloride, with N-Desmethyl Tramadol resulting from demethylation at the nitrogen atom and O-Desmethyl Tramadol Hydrochloride from demethylation at the oxygen atom. [, , , , , , , ]

N,O-Didesmethyl Tramadol

Compound Description: N,O-Didesmethyl Tramadol is a metabolite of Tramadol, formed by the removal of methyl groups from both the nitrogen and oxygen atoms. []

Relevance: N,O-Didesmethyl Tramadol is structurally related to O-Desmethyl Tramadol Hydrochloride because they share a common parent compound, Tramadol Hydrochloride, and are both products of its metabolic breakdown pathways. While O-Desmethyl Tramadol Hydrochloride results from a single demethylation at the oxygen atom, N,O-Didesmethyl Tramadol undergoes further demethylation at the nitrogen atom. []

Relevance: Tramadol N-oxide is structurally related to O-Desmethyl Tramadol Hydrochloride as they are both derived from and ultimately metabolized to tramadol. Tramadol N-oxide is converted to tramadol, which can then be further metabolized to O-Desmethyl Tramadol Hydrochloride. []

Overview

O-Desmethyl Tramadol Hydrochloride is a significant metabolite of the analgesic drug tramadol. It is recognized for its enhanced potency as a μ-opioid receptor agonist compared to its parent compound. This metabolite plays a crucial role in the pharmacological effects of tramadol, contributing to its analgesic properties.

Source and Classification

O-Desmethyl Tramadol Hydrochloride is classified under the category of opioid analgesics. It is derived from tramadol, which is a synthetic opioid used primarily for pain relief. The compound is synthesized through metabolic processes in the human body, primarily in the liver, where tramadol is converted into O-desmethyl tramadol and N-desmethyl tramadol.

Synthesis Analysis

Methods and Technical Details

The synthesis of O-Desmethyl Tramadol Hydrochloride can be achieved through various chemical methodologies. One common approach involves the demethylation of tramadol using specific reagents under controlled conditions. For instance, O-desmethyl tramadol can be synthesized by treating tramadol with n-butyllithium in anhydrous tetrahydrofuran (THF) to yield O-demethylated products with high yields .

The synthesis process typically includes:

  1. Starting Materials: Tramadol hydrochloride as the primary substrate.
  2. Reagents: n-Butyllithium, 3-bromophenyl ether, and other alkoxybenzenes.
  3. Conditions: Anhydrous solvents and controlled temperatures to facilitate reactions without unwanted side products.

Yield and Purity

The synthesis methods reported yield varying degrees of purity and yield percentages, with some studies achieving over 85% purity through careful purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .

Molecular Structure Analysis

Structure and Data

O-Desmethyl Tramadol Hydrochloride has a complex molecular structure characterized by the following features:

  • Molecular Formula: C16H22ClNO2
  • Molecular Weight: Approximately 299.81 g/mol
  • Structure: The compound consists of a cyclohexane ring with methoxy and dimethylamino functional groups attached to an aromatic ring structure.

The structural analysis can be confirmed using various spectroscopic techniques:

  • Infrared Spectroscopy (IR): Characteristic peaks observed at specific wavenumbers indicate functional groups present in the molecule.
  • Nuclear Magnetic Resonance (NMR): Provides detailed information about the hydrogen and carbon environments within the compound.
Chemical Reactions Analysis

Reactions and Technical Details

O-Desmethyl Tramadol Hydrochloride participates in several chemical reactions, primarily involving further modifications to enhance its pharmacological properties or to synthesize related compounds. Key reactions include:

  1. Hydroxylation: This can lead to various hydroxylated metabolites, which may exhibit different pharmacological profiles.
  2. Conjugation Reactions: O-desmethyl tramadol can undergo glucuronidation or sulfation, forming conjugates that are more water-soluble and easier for renal excretion .

These reactions are critical for understanding the metabolism of tramadol and its derivatives in biological systems.

Mechanism of Action

O-Desmethyl Tramadol Hydrochloride exerts its analgesic effects primarily through its action on opioid receptors, specifically the μ-opioid receptors. The mechanism involves:

  1. Binding Affinity: O-desmethyl tramadol binds to μ-opioid receptors with higher affinity than tramadol itself.
  2. Signal Transduction: Upon binding, it activates intracellular signaling pathways that lead to decreased neuronal excitability and reduced pain perception.
  3. Synergistic Effects: It also modulates norepinephrine and serotonin levels in synaptic clefts, enhancing its analgesic efficacy through non-opioid mechanisms .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol.

Chemical Properties

  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature.
  • Melting Point: Specific melting points have been reported around 183–185°C depending on purity levels.

Relevant Data or Analyses

Analytical methods such as gas chromatography-mass spectrometry (GC-MS) have been employed to determine concentrations of O-desmethyl tramadol in biological samples, confirming its presence post-administration of tramadol .

Applications

O-Desmethyl Tramadol Hydrochloride has several scientific uses:

  1. Analgesic Research: Investigated for its potential use in pain management protocols due to its enhanced potency compared to tramadol.
  2. Pharmacokinetics Studies: Used in studies assessing drug metabolism and pharmacodynamics.
  3. Clinical Applications: Evaluated for use in treating moderate to severe pain conditions, especially when traditional opioids are contraindicated or ineffective.
Pharmacological Profile of O-Desmethyl Tramadol Hydrochloride

Structural and Stereochemical Characteristics

O-Desmethyl Tramadol Hydrochloride (ODT HCl), chemically designated as 3-[(1R,2R)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol hydrochloride, has a molecular formula of C₁₅H₂₄ClNO₂ and a molecular weight of 285.81 g/mol [1] [8]. This metabolite retains tramadol’s core cyclohexanol-phenol structure but lacks the O-methyl group on its phenolic moiety due to hepatic demethylation (Fig. 1). ODT HCl possesses two chiral centers, generating four stereoisomers. The (1R,2R) configuration (also termed (+) enantiomer) demonstrates the highest μ-opioid receptor affinity and analgesic potency, while the (1S,2S) enantiomer contributes primarily to norepinephrine reuptake inhibition [6] [8]. Stereochemical purity significantly influences pharmacological activity, as evidenced by enantioselective metabolism and receptor binding [6].

Table 1: Structural and Stereochemical Properties of ODT HCl

PropertyValue/Description
IUPAC Name3-[(1R,2R)-2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol hydrochloride
Molecular FormulaC₁₅H₂₄ClNO₂
Molecular Weight285.81 g/mol
Chiral CentersTwo (C1 and C2 of cyclohexanol ring)
Key Stereoisomer(1R,2R)-enantiomer (highest μ-opioid affinity)
Canonical SMILESCN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O.Cl

Mechanism of Action: μ-Opioid Receptor Agonism and Biased Signaling

ODT HCl exerts potent analgesia primarily through full agonism at the μ-opioid receptor (MOR). Unlike tramadol (a weak MOR agonist), ODT HCl binds MOR with ~200-fold higher affinity (Ki = 3.4 nM vs. tramadol’s Ki = 2.4 μM) [1] [5] [7]. Crucially, ODT HCl exhibits G-protein biased signaling: it potently activates Gi/o protein cascades (inhibiting adenylate cyclase and reducing cAMP) but demonstrates minimal β-arrestin-2 recruitment [3] [10]. This bias is mechanistically significant because:

  • G-protein activation mediates analgesia and catalepsy.
  • β-arrestin-2 recruitment is linked to adverse effects (e.g., respiratory depression and constipation) in classical opioids [3].In vitro studies show that even supratherapeutic ODT HCl concentrations spare β-arrestin-2 pathways, explaining its reduced respiratory depression compared to unbiased agonists like morphine or fentanyl [3].

Table 2: Signaling Bias of ODT HCl at the Human μ-Opioid Receptor

Signaling PathwayODT HCl EfficacyMorphine EfficacyFentanyl Efficacy
G-protein ActivationFull agonist (Emax = 52%)Full agonistFull agonist
β-arrestin-2 RecruitmentMinimal (<20% of DAMGO*)ModerateHigh

DAMGO = reference peptide agonist; Data adapted from [3] [10].

Comparative Pharmacodynamics: δ- and κ-Opioid Receptor Affinities

While ODT HCl is highly selective for MOR, it exhibits weaker interactions with δ-opioid (DOR) and κ-opioid (KOR) receptors:

  • MOR affinity (Ki = 3.4 nM) dominates its pharmacodynamic profile [1].
  • DOR/KOR affinities are substantially lower (Ki > 1 μM), rendering them clinically insignificant at therapeutic concentrations [1] [7].This selectivity differentiates ODT HCl from non-selective opioids (e.g., pentazocine) and contributes to its reduced dysphoric and hallucinogenic effects (mediated via KOR) [1].

Monoaminergic Modulation: Norepinephrine Reuptake Inhibition vs. Serotonin Receptor Antagonism

ODT HCl’s pharmacology extends beyond opioid pathways:1. Norepinephrine Reuptake Inhibition (NRI):- The (-)-enantiomer of ODT HCl inhibits norepinephrine transporters (NET, SLC6A2) with Ki ≈ 0.43–1.08 μM [1] [6].- NRI amplifies descending inhibitory pain pathways in the spinal cord.2. Serotonin Receptor Antagonism:- ODT HCl acts as a competitive antagonist at 5-HT2C receptors (Ki in pharmacologically relevant range) [1].- 5-HT2C blockade increases dopamine/norepinephrine release in cortical and limbic regions, potentially contributing to tramadol’s antidepressant effects [1].Notably, ODT HCl lacks significant serotonin reuptake inhibition (SERT affinity >10 μM), distinguishing it from tramadol’s parent compound [8].

Table 3: Monoaminergic Targets of ODT HCl Enantiomers

Target(+)-ODT HCl Activity(-)-ODT HCl Activity
NET (Norepinephrine Transporter)Weak inhibitionPotent inhibition (Ki ~0.43–1.08 μM)
SERT (Serotonin Transporter)NegligibleNegligible
5-HT2C ReceptorCompetitive antagonistCompetitive antagonist

Pharmacokinetic Properties: Hepatic Metabolism (CYP2D6, CYP3A4) and Stereoselective Elimination

As the active metabolite of tramadol, ODT HCl’s pharmacokinetics are inherently linked to tramadol metabolism:

  • Formation:
  • Primarily generated via CYP2D6-mediated O-demethylation of tramadol (~30% of dose) [1] [5] [7].
  • Minor pathway via CYP3A4 (relevant in CYP2D6 poor metabolizers) [1] [3].
  • Elimination:
  • Undergoes glucuronidation (UGT2B7/UGT1A8) to inactive conjugates [5] [7].
  • Renal excretion is stereoselective: (-)-ODT glucuronide predominates in urine (4-fold > (+)-ODT glucuronide) [7].
  • Key Parameters:
  • Elimination half-life: 6–8 hours [1].
  • Active metabolites: N,O-didesmethyltramadol (M5) forms via CYP3A4/CYP2B6-mediated N-demethylation of ODT HCl [1] [7].

Table 4: Pharmacokinetic Parameters of ODT HCl

ParameterValueNotes
Formation EnzymeCYP2D6 (primary), CYP3A4 (minor)Polymorphic CYP2D6 affects plasma levels
Half-life6–8 hoursIndependent of tramadol administration
Primary EliminationGlucuronidation (UGT2B7/UGT1A8)Stereoselective: (-)-enantiomer favored
Active MetaboliteN,O-didesmethyltramadol (M5)Formed via CYP3A4/CYP2B6
Renal Excretion~24% of tramadol dose as ODT glucuronideEnantiomeric ratio favors (-)-ODT [7]

Synergistic Mechanisms in Tramadol’s Analgesic Efficacy

ODT HCl is central to tramadol’s multi-mechanistic analgesia, working synergistically with unmetabolized tramadol:1. Opioid Component:- (+)-ODT HCl provides potent MOR agonism (~10× stronger than morphine in in vitro assays) [5] [7].2. Monoaminergic Component:- (-)-Tramadol inhibits norepinephrine reuptake.- (+)-Tramadol inhibits serotonin reuptake [6] [8].3. Synergy:- MOR activation (by ODT HCl) and monoamine reuptake inhibition (by tramadol) reduce pain signaling in spinal and supraspinal pathways [6].- NRI potentiates opioid analgesia by enhancing descending inhibitory pathways [8].CYP2D6 polymorphisms critically modulate this synergy: Poor metabolizers generate less ODT HCl, diminishing opioid-mediated effects but retaining monoamine actions [1] [7].

Properties

CAS Number

148262-77-5

Product Name

O-Desmethyl Tramadol Hydrochloride

IUPAC Name

3-[(1R,2R)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride

Molecular Formula

C₁₅H₂₄ClNO₂

Molecular Weight

285.81

InChI

InChI=1S/C15H23NO2.ClH/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12;/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3;1H/t13-,15+;/m1./s1

SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O.Cl

Synonyms

3-[(1R,2R)-2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol Hydrochloride;_x000B_(1R-cis)-3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol Hydrochloride; EM 723;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.